![molecular formula C19H24O7 B2989710 (2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-yl)methyl benzoate CAS No. 347412-06-0](/img/structure/B2989710.png)
(2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-yl)methyl benzoate
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Overview
Description
“(2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-yl)methyl benzoate” is a chemical compound . Unfortunately, there is not much information available about this specific compound.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups . It includes two dioxolo rings attached to a pyran ring, all of which are fully saturated. The pyran ring is substituted with a methyl benzoate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented .Scientific Research Applications
Hydrophobic Ionic Liquid for Sequestration of Pb2+ Ions
A study by Jayachandra et al. (2016) introduced a hydrophobic ionic liquid derived from d-galactose, incorporating the tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-yl moiety, for the sequestration of Pb2+ ions from aqueous solutions. This research demonstrated the ionic liquid's potential as an efficient adsorbent for lead ions, with significant implications for water purification technologies and environmental remediation efforts. The process highlighted includes batch mode studies to evaluate parameters such as pH, ionic liquid dose, and temperature on the sequestration efficiency. The study found the ionic liquid to have a high loading capacity for Pb2+ ions, indicating its effectiveness and potential for repeated use in industrial and environmental applications (Jayachandra, R., Lakshmipathy, R., & Reddy, S. R., 2016).
Chemical Synthesis and Characterization
Several studies focus on the synthesis and characterization of complex molecules incorporating similar structural elements to "(2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-yl)methyl benzoate". These include the development of various heterocyclic systems, the exploration of different synthesis pathways, and the characterization of the resulting compounds using sophisticated analytical techniques. For instance, research on the synthesis of pyranone derivatives and their potential applications in various fields, including pharmaceuticals and materials science, demonstrates the versatility and importance of these chemical structures in advancing scientific knowledge and applications (Ornik, B., Čadež, Z., Stanovnik, B., & Tislér, M., 1990).
Future Directions
properties
IUPAC Name |
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-18(2)23-13-12(10-21-16(20)11-8-6-5-7-9-11)22-17-15(14(13)24-18)25-19(3,4)26-17/h5-9,12-15,17H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMUOTUDLIZEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)COC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-yl)methyl benzoate |
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